molecular formula C30H24FNO4 B8178525 Fmoc-4-(4-fluorophenyl)-L-phenylalanine

Fmoc-4-(4-fluorophenyl)-L-phenylalanine

Cat. No. B8178525
M. Wt: 481.5 g/mol
InChI Key: CNZMVSUYJWICMG-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-(4-fluorophenyl)-L-phenylalanine is a useful research compound. Its molecular formula is C30H24FNO4 and its molecular weight is 481.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-4-(4-fluorophenyl)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-4-(4-fluorophenyl)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Fmoc-4-(4-fluorophenyl)-L-phenylalanine involves the protection of the amine group of L-phenylalanine, followed by the introduction of a 4-fluorophenyl group at the para position of the phenyl ring. The Fmoc group is then introduced to protect the carboxylic acid group of the amino acid. The final step involves the removal of the protecting groups to obtain the desired compound.

Starting Materials
L-phenylalanine, 4-fluorobenzaldehyde, N,N-dimethylformamide (DMF), diisopropylethylamine (DIPEA), Fmoc-OSu, dichloromethane (DCM), triisopropylsilane (TIPS), trifluoroacetic acid (TFA), ethanol

Reaction
Protection of amine group of L-phenylalanine using tert-butyloxycarbonyl (Boc) group in DMF with DIPEA as base, Introduction of 4-fluorophenyl group at para position of phenyl ring using 4-fluorobenzaldehyde in DMF with DIPEA as base, Deprotection of Boc group using TFA in DCM, Introduction of Fmoc group using Fmoc-OSu in DMF with DIPEA as base, Deprotection of 4-fluorophenyl group using TFA in DCM, Deprotection of Fmoc group using TFA in DCM, Purification of the final product using ethanol and TIPS as co-solvent

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-fluorophenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24FNO4/c31-22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(33)34)32-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,32,35)(H,33,34)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZMVSUYJWICMG-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=C(C=C5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-(4-fluorophenyl)-L-phenylalanine

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